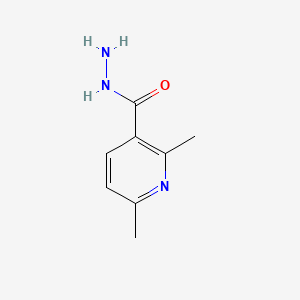
2,6-Dimethyl-3-pyridinecarboxylic Acid Hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-3-pyridinecarboxylic Acid Hydrazide is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its potential anti-leishmanial properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-3
生物活性
2,6-Dimethyl-3-pyridinecarboxylic Acid Hydrazide (CAS No. 42732-52-5) is a pyridine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound, with a molecular formula of C8H11N3O and a molecular weight of 165.19 g/mol, has been studied for its potential applications in treating various ailments, including cancer and bacterial infections.
Chemical Structure and Properties
The structural formula of this compound is illustrated as follows:
Antiproliferative Activity
Recent studies have indicated that derivatives of pyridine, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. The structure-activity relationship (SAR) analysis reveals that modifications to the pyridine ring can enhance biological activity. For instance, compounds with additional methyl groups have shown improved efficacy, as indicated by lower IC50 values in cell viability assays.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 4.04 |
| Derivative A | A549 | 6.21 |
| Derivative B | MDA-MB-231 | 24.4 |
These results suggest that the presence of methyl groups enhances the compound's ability to inhibit cell growth effectively .
Antibacterial Activity
The antibacterial properties of this compound have also been explored. Studies indicate that this compound exhibits activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest moderate efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Streptococcus agalactiae | 75 |
This antibacterial activity highlights the potential of this compound as a lead structure for developing new antimicrobial agents .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways critical for cell cycle progression.
- Antibacterial Mechanism : It is proposed that the hydrazide moiety interacts with bacterial enzymes or structural components, leading to cell death.
Study on Anticancer Properties
A recent study evaluated the effects of various pyridine derivatives on cancer cell lines, including HeLa and MDA-MB-231. The findings demonstrated that compounds with hydrazide functionalities exhibited enhanced antiproliferative activity compared to their non-hydrazide counterparts. The study concluded that structural modifications could significantly impact the therapeutic potential of these compounds .
Study on Antibacterial Efficacy
Another investigation focused on the antibacterial effects of this compound against clinical isolates of E. coli. The results indicated that this compound could serve as a promising candidate for further development into antibiotics, particularly against resistant strains .
特性
IUPAC Name |
2,6-dimethylpyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-5-3-4-7(6(2)10-5)8(12)11-9/h3-4H,9H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAROJXRIIHTOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














